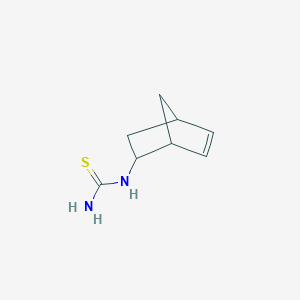
n-Bicyclo(2.2.1)hept-5-en-2-ylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-Bicyclo(221)hept-5-en-2-ylthiourea is an organic compound with the molecular formula C8H12N2S It is a derivative of norbornene, a bicyclic hydrocarbon, and contains a thiourea functional group
科学的研究の応用
n-Bicyclo(2.2.1)hept-5-en-2-ylthiourea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Used in the development of new materials and catalysts.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of n-Bicyclo(2.2.1)hept-5-en-2-ylthiourea typically involves the reaction of norbornene derivatives with thiourea. One common method is the reaction of norbornene-2-carboxylic acid with thiourea in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
n-Bicyclo(2.2.1)hept-5-en-2-ylthiourea undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The thiourea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can react with the thiourea group under mild conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiourea derivatives depending on the nucleophile used.
作用機序
The mechanism of action of n-Bicyclo(2.2.1)hept-5-en-2-ylthiourea involves its interaction with various molecular targets. The thiourea group can form hydrogen bonds and interact with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bicyclic structure of the compound also allows it to fit into specific binding sites, enhancing its specificity and potency .
類似化合物との比較
Similar Compounds
n-Bicyclo(2.2.1)hept-5-en-2-ylamine: Similar structure but contains an amine group instead of a thiourea group.
n-Bicyclo(2.2.1)hept-5-en-2-ylisocyanate: Contains an isocyanate group, which has different reactivity compared to thiourea.
n-Bicyclo(2.2.1)hept-5-en-2-ylsulfonamide: Contains a sulfonamide group, which has different chemical properties.
Uniqueness
n-Bicyclo(2.2.1)hept-5-en-2-ylthiourea is unique due to its combination of a bicyclic structure and a thiourea functional group. This combination imparts specific reactivity and binding properties, making it valuable for various applications in research and industry.
特性
IUPAC Name |
2-bicyclo[2.2.1]hept-5-enylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2S/c9-8(11)10-7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2,(H3,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBGARRDHDRSGJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)NC(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>25.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26727449 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[2-(Hydroxymethyl)-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-5-yl]prop-2-en-1-one](/img/structure/B3011361.png)
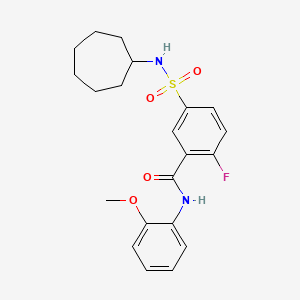
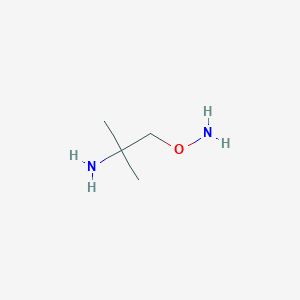
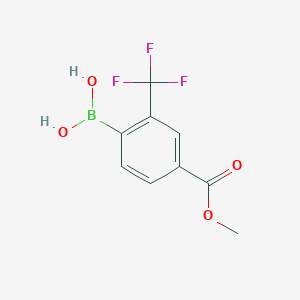
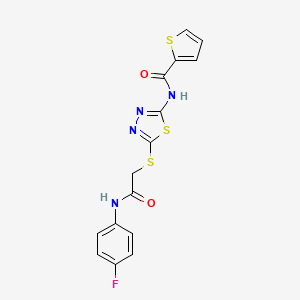
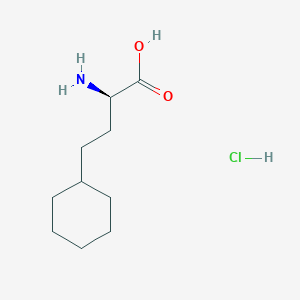
![N-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3011371.png)

![propyl 4-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate](/img/structure/B3011374.png)

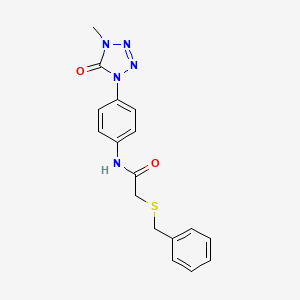
![N-(3-fluorophenyl)-2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B3011379.png)
![N-(4-methoxyphenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B3011380.png)
![ethyl [1,3-dimethyl-8-(morpholin-4-ylmethyl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetate](/img/structure/B3011383.png)
